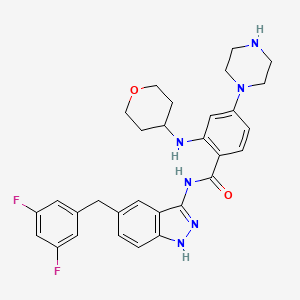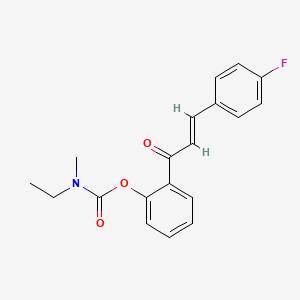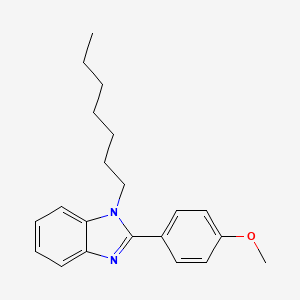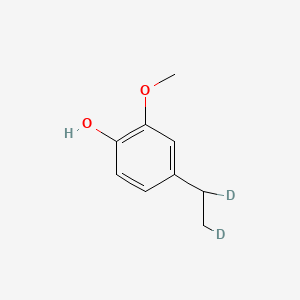
Guanosine triphosphate-15N5 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine triphosphate-15N5 (dilithium) is a compound where guanosine triphosphate is labeled with nitrogen-15 isotopes and complexed with lithium ions. Guanosine triphosphate is a naturally occurring nucleotide that plays a crucial role in various biological processes, including protein synthesis and signal transduction. The nitrogen-15 labeling makes it useful for various research applications, particularly in the fields of biochemistry and molecular biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into guanosine triphosphate. This can be achieved through the use of nitrogen-15 labeled precursors in the nucleotide synthesis pathway. The reaction conditions typically involve enzymatic or chemical methods to ensure the incorporation of the isotopes at specific positions within the guanosine triphosphate molecule .
Industrial Production Methods
Industrial production of guanosine triphosphate-15N5 (dilithium) involves large-scale synthesis using bioreactors and fermentation processes. Recombinant Escherichia coli strains can be engineered to overexpress the enzymes required for the biosynthesis of guanosine triphosphate, which is then purified and labeled with nitrogen-15 isotopes. The final product is complexed with lithium ions to form the dilithium salt .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine triphosphate-15N5 (dilithium) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into guanosine diphosphate and inorganic phosphate.
Phosphorylation: Addition of phosphate groups to form cyclic guanosine monophosphate.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as kinases and phosphatases, as well as chemical reagents like acids and bases. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from these reactions include guanosine diphosphate, cyclic guanosine monophosphate, and various substituted derivatives of guanosine triphosphate .
Wissenschaftliche Forschungsanwendungen
Guanosine triphosphate-15N5 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving nucleotide metabolism and enzyme kinetics.
Biology: Employed in research on signal transduction pathways and protein synthesis.
Medicine: Investigated for its potential as a therapeutic agent against viral infections, including COVID-19.
Industry: Utilized in the production of labeled nucleotides for various biochemical assays and diagnostic tests
Wirkmechanismus
Guanosine triphosphate-15N5 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for guanosine triphosphatases, which hydrolyze guanosine triphosphate to guanosine diphosphate, releasing energy that drives cellular processes. The nitrogen-15 labeling allows for the tracking of guanosine triphosphate within cells, providing insights into its role in signal transduction, protein synthesis, and other cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine diphosphate-15N5 (dilithium): A similar compound where guanosine diphosphate is labeled with nitrogen-15 isotopes.
Guanosine monophosphate-15N5 (dilithium): Another related compound with nitrogen-15 labeled guanosine monophosphate.
Uniqueness
Guanosine triphosphate-15N5 (dilithium) is unique due to its specific labeling with nitrogen-15 isotopes, which allows for detailed studies of nucleotide metabolism and cellular processes. Its ability to act as a substrate for various enzymes and participate in multiple biochemical pathways makes it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C10H14Li2N5O14P3 |
|---|---|
Molekulargewicht |
540.1 g/mol |
IUPAC-Name |
dilithium;[[[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChI-Schlüssel |
SPQUPDOUIWTDAU-VTUFCYPXSA-L |
Isomerische SMILES |
[Li+].[Li+].C1=[15N]C2=C([15N]1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15N]=C([15NH]C2=O)[15NH2] |
Kanonische SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



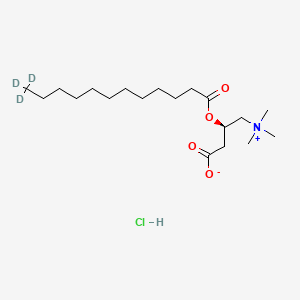

![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

